molecular formula C23H23BrN2O4S B321799 2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B321799
M. Wt: 503.4 g/mol
InChI Key: FEBFAZNNAKUONH-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a sulfonyl-substituted anilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. The final step involves the reaction of this intermediate with 4-[(3,5-dimethylanilino)sulfonyl]aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist of certain receptors, such as the serotonin 5-HT2A receptor, leading to changes in cellular signaling pathways. Additionally, it can inhibit specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23BrN2O4S

Molecular Weight

503.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-15-10-16(2)12-19(11-15)26-31(28,29)21-7-4-18(5-8-21)25-23(27)14-30-20-6-9-22(24)17(3)13-20/h4-13,26H,14H2,1-3H3,(H,25,27)

InChI Key

FEBFAZNNAKUONH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C

Origin of Product

United States

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